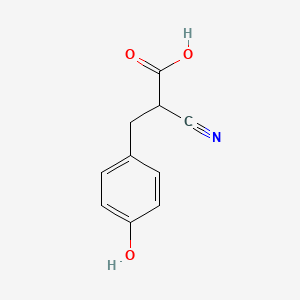

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Description

2-Cyano-3-(4-hydroxyphenyl)propanoic acid, with the chemical formula C10H9NO3, is a propanoic acid derivative characterized by the presence of a cyano group and a 4-hydroxyphenyl substituent. Its chemical structure offers several reactive sites, making it a point of interest for synthetic chemists.

| Identifier | Value |

|---|---|

| CAS Number | 90924-41-7 google.com |

| Molecular Formula | C10H9NO3 google.com |

| Molecular Weight | 191.1834 g/mol google.com |

In the realm of organic synthesis, this compound is recognized as a derivative of propanoic acid. The synthesis of this compound has been documented, with a notable route involving the reduction of (E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid. google.com This transformation from an unsaturated to a saturated propanoic acid derivative highlights a fundamental reaction in organic chemistry. The reaction conditions for this synthesis have been reported to utilize ammonium formate, 1-butyl-3-methylimidazolium tetrafluoroborate, a magnesium-lanthanum mixed oxide catalyst, and palladium at a temperature of 80°C, yielding the product with 46% efficiency after chromatography. google.com

While the 4-hydroxyphenyl moiety is a recognized pharmacophore in many medicinally active compounds, and propanoic acid derivatives are prevalent in pharmaceuticals, dedicated research into the specific biological activities of this compound itself is not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate, a molecule synthesized as a step towards creating other, more complex chemical structures. The presence of the cyano group, the carboxylic acid, and the phenolic hydroxyl group provides multiple avenues for further chemical modification.

The academic significance of this compound is currently centered on its existence as a synthetically accessible molecule with potential for further chemical elaboration. The research trajectory for this compound does not appear to be focused on its direct application but rather on its utility as a precursor. The study of its synthesis contributes to the broader understanding of reduction reactions and the development of catalytic systems.

The future research directions for this compound could involve its use as a starting material for the synthesis of novel heterocyclic compounds or as a fragment in the design of new bioactive molecules. The combination of its functional groups could be exploited to build diverse molecular libraries for screening in various biological assays. However, at present, the body of research focusing solely on this compound's intrinsic properties and applications remains limited. Its mention in a patent related to the use of thiophene-derived compounds as a matrix in MALDI-TOF mass spectrometry suggests its utility as a reference or test compound in analytical chemistry contexts.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZBEPKZGLLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization for Research Purposes

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Analysis of Related Compounds

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of compounds. The analysis of compounds structurally similar to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid provides a reliable framework for predicting its vibrational modes.

The key functional groups in this molecule are the cyano (-C≡N), hydroxyl (-OH), carboxylic acid (-COOH), and the 4-hydroxyphenyl group. Each of these groups exhibits characteristic vibrational frequencies.

Cyano Group (-C≡N): The nitrile group has a distinct and sharp vibrational band in a relatively clear region of the spectrum, making it an excellent spectroscopic marker. In related cyano-containing aromatic compounds, the -C≡N stretching vibration is consistently observed in the 2230–2240 cm⁻¹ range in Raman spectra. researchgate.net For instance, in α-cyano-4-hydroxycinnamic acid (4CHCA), this peak appears at 2240 cm⁻¹. researchgate.net

Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups: The O-H stretching vibrations from both the phenolic hydroxyl group and the carboxylic acid group are typically found in the broad region of 3300–2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C=O stretching of the carboxylic acid is expected to produce a very strong and sharp peak around 1700-1760 cm⁻¹. Furthermore, vibrations involving interactions between C-O stretching and in-plane O-H bending are characteristic of carboxylic acids and appear in the 1440–1395 cm⁻¹ and 1330–1270 cm⁻¹ regions.

Aromatic Ring: The 4-hydroxyphenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C ring stretching vibrations typically in the 1600–1450 cm⁻¹ region.

A study combining experimental FTIR and Raman spectroscopy with computational density functional theory (DFT) analysis on (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, a related compound, demonstrated the power of this combined approach for complete vibrational frequency assignments. nih.gov Such studies provide a robust methodology for interpreting the complex spectra of molecules like this compound.

Table 1: Predicted Vibrational Frequencies for this compound Based on Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Cyano (-C≡N) | Stretching (ν) | 2230 - 2240 | Raman, FTIR |

| Carbonyl (C=O) | Stretching (ν) | 1700 - 1760 | FTIR (Strong) |

| Hydroxyl (-OH) | Stretching (ν) | 3300 - 2500 (Broad) | FTIR |

| Aromatic C=C | Ring Stretching (ν) | 1600 - 1450 | Raman, FTIR |

| Carboxylic C-O | Stretching (ν) | 1330 - 1270 | FTIR |

| Carboxylic O-H | Bending (δ) | 1440 - 1395 | FTIR |

| Aromatic C-H | Stretching (ν) | 3100 - 3000 | Raman, FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton.

Aromatic Protons: The protons on the 4-hydroxyphenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5–8.0 ppm). This pattern, known as an AA'BB' system, arises from the coupling of adjacent protons on the para-substituted benzene (B151609) ring.

Propanoic Acid Backbone Protons: The aliphatic protons on the propanoic acid chain would consist of a methine proton (-CH) at the C2 position and two diastereotopic methylene (B1212753) protons (-CH₂) at the C3 position. The C2 proton signal would likely be a triplet or a doublet of doublets, coupled to the adjacent C3 protons. The C3 protons would appear as a multiplet, coupled to the C2 proton. Based on the spectrum of propanoic acid, the CH₂ group adjacent to the carboxyl group appears around δ 2.38 ppm. docbrown.info

Acidic Protons: The protons of the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups are typically broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature. The carboxylic acid proton is expected to be significantly downfield, often above δ 10 ppm. docbrown.info These signals can be confirmed by deuterium (B1214612) exchange, where adding D₂O to the sample causes the -OH and -COOH proton signals to disappear from the spectrum. docbrown.info

¹³C NMR would complement the ¹H NMR data by showing distinct signals for each carbon atom, including the characteristic nitrile carbon (δ ~115-125 ppm), the carbonyl carbon of the carboxylic acid (δ ~170-185 ppm), and the carbons of the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho to -OH) | ~ 6.7 - 7.0 | Doublet (d) |

| Phenyl H (ortho to -CH₂) | ~ 7.0 - 7.3 | Doublet (d) |

| -CH(CN)COOH | ~ 3.5 - 4.0 | Multiplet (m) |

| -CH₂-Phenyl | ~ 2.8 - 3.2 | Multiplet (m) |

| Phenolic -OH | Variable (Broad) | Singlet (s) |

| Carboxylic -COOH | > 10 (Broad) | Singlet (s) |

Mass Spectrometry Techniques in Characterization of Related Compounds (e.g., MALDI-TOF, LC-MS, ZipTip® Micro-SPE applications)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Various MS techniques are employed for the characterization of phenolic acids and related compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

The unsaturated analogue of the target compound, α-cyano-4-hydroxycinnamic acid (CHCA or HCCA), is one of the most common and effective matrices used in MALDI-MS for the analysis of peptides and proteins. sigmaaldrich.combruker.comfishersci.comsigmaaldrich.com As a matrix, CHCA co-crystallizes with the analyte and absorbs energy from the laser, facilitating the soft ionization of the analyte molecules. sigmaaldrich.com This allows for the highly sensitive detection of biomolecules. bruker.com The extensive use and study of CHCA in proteomics underscores the importance of this class of compounds in advanced bioanalytical applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of phenolic compounds in complex mixtures, such as plant extracts or biological fluids. nih.govnih.gov An LC system, often using a reversed-phase column (e.g., C18), separates the components of a mixture before they are introduced into the mass spectrometer. nih.gov The MS detector provides mass information that allows for the identification of known compounds by comparing their mass spectra and retention times with standards, or for the tentative identification of unknown compounds based on their accurate mass and fragmentation patterns. nih.govresearchgate.net For instance, LC-MS methods have been developed to analyze dozens of phenolic compounds, including various phenylpropanoic acids, in biological samples after the intake of foods rich in polyphenols. ulster.ac.uk

ZipTip® Micro-SPE Applications

Effective sample preparation is critical for successful mass spectrometry analysis, especially for complex biological samples. ZipTip® is a commercially available micropipette tip-based micro-solid-phase extraction (μ-SPE) device used for purifying and concentrating small amounts of analytes, such as peptides, prior to MS analysis. chromatographyonline.comsigmaaldrich.com The tips typically contain a small bed of chromatography media, most commonly C18 reversed-phase resin. chromatographyonline.comnih.gov

The general procedure involves binding the analyte (e.g., peptides or potentially phenolic compounds) from an aqueous solution to the C18 resin, washing away contaminants like salts and detergents, and then eluting the purified analyte in a small volume of an organic solvent mixture, ready for spotting onto a MALDI target or injection into an LC-MS system. danforthcenter.org This sample clean-up step significantly improves the quality of the resulting mass spectra by reducing signal suppression and interference from contaminants. researchgate.net

Table 3: Summary of Mass Spectrometry Techniques and Their Applications for Related Compounds

| Technique | Principle | Application for Related Compounds |

|---|---|---|

| MALDI-TOF | Soft ionization technique using a matrix to analyze large molecules. | α-Cyano-4-hydroxycinnamic acid is a standard matrix for the analysis of peptides and proteins. bruker.comfishersci.com |

| LC-MS/MS | Separation by chromatography followed by mass analysis and fragmentation. | Identification and quantification of phenolic acids, including phenylpropanoic acids, in complex biological and food matrices. nih.govulster.ac.uknih.gov |

| ZipTip® (μ-SPE) | Sample clean-up and concentration using a resin-embedded pipette tip. | Desalting and concentrating peptide and protein samples prior to MALDI-TOF or LC-MS analysis to improve data quality. chromatographyonline.comnih.gov |

Computational and Theoretical Investigations of 2 Cyano 3 4 Hydroxyphenyl Propanoic Acid and Its Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid and its analogs. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these investigations. researchgate.netnih.gov

DFT, particularly with functional like B3LYP, has been successfully employed to optimize the ground-state geometries of structurally similar compounds. nih.govresearchgate.net For instance, studies on analogs like 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid have utilized B3LYP and HF methods with basis sets such as 6-31G* and 6-31G** to determine the most stable three-dimensional arrangement of atoms. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Beyond molecular geometry, these computational methods are crucial for understanding the electronic structure. Key electronic parameters are calculated to predict a molecule's reactivity and physical properties. A DFT study on a related compound, 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid, calculated several electronic properties, which are illustrative of the insights gained from such methods. researchgate.net

Table 1: Calculated Electronic Properties of a 2-Cyano-3-phenylacrylic Acid Analog using DFT (B3LYP/6-31+G ) researchgate.net**

| Property | Symbol | Calculated Value |

| Dipole Moment | µ | >1.5256 D |

| Average Polarizability | α₀ | Varies with doping |

| Anisotropy of Polarizability | Δα | Varies with doping |

| First Hyperpolarizability | β₀ | Varies with doping |

| HOMO-LUMO Gap | HL gap | Varies with doping |

Data is qualitative as presented in the source for a doped analog, compared to a urea (B33335) standard.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly significant. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov In one analysis of a cyano-propanoate derivative, the LUMO was centered on the 2-cyano group and the ethyl propanoate chain, while the HOMO was primarily located on the phenyl substituent. nih.gov This distribution of frontier molecular orbitals is critical for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are used to explore the potential energy surface of a molecule, identifying low-energy conformers (stable structures) and the transition states that connect them. This mapping creates an energy landscape that is vital for understanding a molecule's flexibility and its preferred shapes.

For molecules like this compound, which possess several rotatable bonds (e.g., around the C-C single bonds of the propanoic acid chain and the bond connecting the phenyl ring to the chain), multiple conformations are possible. Quantum chemical calculations, particularly DFT, are used to optimize the geometry of various potential conformers and calculate their relative energies. nih.gov

The process typically involves:

Initial Structure Generation: A starting geometry is built.

Conformational Search: The molecule's rotatable bonds are systematically rotated to generate a wide range of possible conformations.

Geometry Optimization: Each conformation is subjected to geometry optimization using methods like DFT or HF to find the nearest local energy minimum. researchgate.net

Energy Calculation: The single-point energies of the optimized conformers are calculated at a high level of theory to determine their relative stability.

The results of these calculations allow for the construction of a potential energy landscape, which plots the molecule's energy as a function of its conformational coordinates (e.g., dihedral angles). The global minimum on this landscape represents the most stable conformation of the molecule. While specific data for this compound is not detailed in the provided sources, studies on related molecules like 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid have successfully used these methods to find optimized ground-state geometries, which is the first step in a complete conformational analysis. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (illustrated by related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to its biological target. The class of compounds known as tyrphostins, which are structurally analogous to tyrosine and include derivatives of this compound, are often studied as enzyme inhibitors. nih.govhuji.ac.il

For example, molecular modeling has been used to understand how tyrphostin A23, a structural analog, inhibits the interaction between tyrosine-containing motifs (YXXΦ) and the μ2 subunit of the AP-2 adaptor complex. nih.gov The modeling showed that tyrphostin A23 fits into the tyrosine-binding pocket in μ2, providing a structural basis for its inhibitory activity. nih.gov

Similarly, docking studies on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative with a similar phenylpropanoic backbone, were performed to evaluate its inhibitory potential against penicillin-binding proteins of Staphylococcus aureus. mdpi.com The study identified key interactions and calculated a high binding energy, suggesting strong antibacterial activity. mdpi.com

Table 2: Illustrative Molecular Docking Results for Related Compounds

| Compound | Target Protein | Key Interactions | Binding Energy (kcal/mol) | Reference |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-binding protein (S. aureus) | 3 Hydrogen bonds, 1 van der Waals bond (via carbonyl group) | -7.40 | mdpi.com |

| Tyrphostin A23 | μ2 subunit of AP-2 adaptor complex | Binds to tyrosine-binding pocket | Not specified | nih.gov |

These examples demonstrate how molecular docking can elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For this compound, docking studies could predict its binding orientation within the active site of target enzymes, such as tyrosine kinases, guiding the design of more potent inhibitors.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for establishing these relationships by correlating calculated molecular properties (descriptors) with experimentally observed activities.

For cinnamic acid derivatives, a broad class that includes this compound, SAR studies have revealed important trends. For instance, the presence of an electron-withdrawing group on the phenyl ring was found to enhance the antifungal activity of certain derivatives. nih.gov Conversely, compounds with electron-donating substituents at the para-position of the phenyl ring were inactive. nih.gov

Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to build models that predict the activity of new compounds. These models use descriptors derived from quantum chemical calculations, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

In the context of tyrphostins, SAR studies have highlighted the importance of the cyano group and the phenyl ring substitutions for inhibitory activity against targets like the enzyme 5-lipoxygenase. nih.gov A study identified that tyrphostins containing a Michael-reactive cyanoacrylate motif were potent inhibitors. nih.gov Computational methods can model the reactivity of this motif and its interaction with target site residues, thereby explaining its role in the compound's activity. By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the hydroxyphenyl ring—and calculating relevant descriptors, researchers can predict how these changes will affect its binding affinity and inhibitory potency, thus guiding synthetic efforts toward more effective analogs.

Structure Activity Relationship Sar Studies for Biological Activity Optimization

Analysis of Substituent Effects on Preclinical Efficacy

Systematic modifications of the 2-Cyano-3-(4-hydroxyphenyl)propanoic acid scaffold have revealed critical insights into how different substituents influence its inhibitory potency against MCT1 and MCT4. Research has demonstrated that the parent compound, often referred to as α-cyano-4-hydroxycinnamic acid (CHC), exhibits inhibitory activity but at relatively high concentrations. nih.gov Efforts to enhance this potency have led to the synthesis and evaluation of various derivatives.

A notable advancement in this area has been the development of 2-methoxy-4-N,N-dialkyl cyanocinnamic acids, which have shown potent dual inhibition of both MCT1 and MCT4. nih.gov A study evaluating a series of these compounds (compounds 1–9) revealed a significant increase in potency compared to the parent compound CHC, with IC50 values dropping into the nanomolar range. nih.gov This highlights the profound impact of specific substitutions on the phenyl ring and the carboxylic acid moiety.

For instance, the introduction of a methoxy (B1213986) group at the 2-position and various N,N-dialkylamino groups at the 4-position of the phenyl ring led to compounds with several thousand-fold greater potency in inhibiting MCT1 and MCT4 compared to CHC. nih.gov The length and nature of the alkyl chains on the nitrogen atom were also found to modulate the inhibitory activity.

| Compound | R Group (N,N-dialkyl) | MCT1 IC50 (nM) | MCT4 IC50 (nM) |

|---|---|---|---|

| 1 | Dimethyl | 48 | 85 |

| 2 | Diethyl | 12 | 18 |

| 3 | Dipropyl | 8 | 11 |

| 4 | Dibutyl | 15 | 25 |

| 5 | Dipentyl | 22 | 38 |

| 6 | Dihexyl | 35 | 62 |

| 7 | Diheptyl | 41 | 75 |

| 8 | Dioctyl | 45 | 80 |

| 9 | N-propyl, N-butyl | 9 | 14 |

Data sourced from a study on novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. nih.gov

Furthermore, the conversion of the carboxylic acid group to silyl (B83357) ethers has been explored as a strategy to increase lipophilicity and potentially enhance cell proliferation inhibition. nih.gov Lead derivatives from this approach demonstrated enhanced anticancer properties when compared to the parent compound. nih.gov

Stereochemical Requirements for Target Interaction

While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in drug-target interactions. The presence of a chiral center at the C2 position of the propanoic acid chain implies the existence of two enantiomers (R and S). It is highly probable that these enantiomers exhibit different biological activities, as the three-dimensional arrangement of the functional groups would dictate the precise fit and interactions within the binding site of the target protein, such as MCTs.

For related α-cyanocinnamic acid derivatives, the geometry around the double bond (E/Z isomers) is also a critical stereochemical feature. The predominant and generally more active form is the E-isomer, which places the phenyl and cyano-carboxyl groups on opposite sides of the double bond. This configuration is thought to position the key interacting moieties optimally within the transporter's binding pocket.

Identification of Key Pharmacophoric Elements

Based on SAR studies and computational modeling of α-cyanocinnamic acid derivatives as MCT inhibitors, several key pharmacophoric elements have been identified as crucial for potent biological activity. These elements constitute the essential spatial arrangement of features necessary for molecular recognition and binding to the target.

The essential pharmacophoric features for high-affinity binding to MCTs include:

Aromatic Ring: The phenyl group serves as a crucial hydrophobic anchor, engaging in hydrophobic interactions within the binding site of the transporter. nih.gov

Hydrogen Bond Acceptor/Donor: The hydroxyl group on the phenyl ring can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target protein.

Cyano Group: The nitrile functionality is a key feature, likely participating in polar interactions or acting as a hydrogen bond acceptor.

Carboxylic Acid Group: The carboxylate moiety is essential for activity, forming strong ionic and hydrogen bond interactions with key residues in the binding pocket of MCTs. This group is often a primary point of interaction with the transporter.

Hydrophobic/Lipophilic Moieties: The addition of lipophilic groups, such as the N,N-dialkyl substituents, has been shown to significantly enhance potency. nih.gov These groups likely occupy a hydrophobic pocket within the transporter, leading to increased binding affinity.

Homology modeling and inhibitor docking studies have further elucidated the binding mode of these inhibitors, suggesting that the phenyl rings are involved in hydrophobic interactions within the transmembrane domains of MCT1 and MCT4. nih.gov The concordance of binding site residues for different potent inhibitors underscores the importance of these pharmacophoric elements for achieving high-affinity inhibition. nih.gov

Future Directions in Academic Research on 2 Cyano 3 4 Hydroxyphenyl Propanoic Acid

Development of Novel Synthetic Methodologies with Enhanced Efficiency

Future research will prioritize the development of more efficient, cost-effective, and environmentally sustainable methods for synthesizing 2-Cyano-3-(4-hydroxyphenyl)propanoic acid and its analogs. Current synthetic strategies often rely on classical reactions that may have limitations in terms of yield, reaction time, and waste generation. The exploration of modern synthetic techniques is crucial for overcoming these challenges.

Key future directions include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance selectivity in reactions like the Knoevenagel condensation, which is relevant for synthesizing unsaturated cyano derivatives. nih.gov Applying MAOS could offer a rapid and efficient route to the target compound. nih.gov

Green Chemistry Approaches: A significant focus will be on adopting principles of green chemistry, such as using eco-friendly solvents, developing solvent-free reaction conditions, and employing reusable catalysts. nih.govrsc.org This aligns with the broader goal of sustainable chemical manufacturing. rsc.org

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer high atom economy and procedural simplicity. mdpi.com Designing a multi-component strategy for this compound could streamline its production significantly. mdpi.com

Catalysis: The investigation of novel catalysts, including biocatalysts or nano-catalysts, could lead to milder reaction conditions and higher selectivity, minimizing the formation of by-products. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Relevant Research Context |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced selectivity. | Successfully used for Knoevenagel condensation to produce related cyanoacetamide derivatives. nih.gov |

| Multi-Component Reactions | High atom economy, simplified procedures, rapid assembly of molecular complexity. | Applied for the synthesis of bioactive pyrazole (B372694) derivatives, demonstrating efficiency. mdpi.com |

| Green Chemistry Protocols | Use of sustainable solvents, reduced waste, improved safety profiles. | General push towards eco-sustainable processes for producing building blocks like 3-hydroxypropanoic acid. rsc.org |

| Novel Catalysis | Higher efficiency, greater selectivity, milder reaction conditions. | Various catalysts like NiCu@MWCNT have been shown to be effective under mild conditions. nih.gov |

In-depth Mechanistic Elucidation at the Molecular and Cellular Levels

A critical gap in the current understanding of this compound is the precise mechanism by which it exerts its biological effects. Future research must move beyond preliminary activity screening to detailed mechanistic studies. The general antimicrobial activity of propionic acid, for instance, is attributed to its ability to lower environmental pH and, in its undissociated form, enter microbial cells and interfere with metabolism. drugbank.com However, the specific molecular targets of this compound are unknown.

Future investigations should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors that the compound interacts with.

Pathway Analysis: Determining how the compound modulates key cellular signaling pathways. Given that related phenolic compounds exhibit anticancer and antioxidant activities, pathways related to oxidative stress, cell cycle regulation, and apoptosis are of significant interest. nih.govresearchgate.net

Enzyme Kinetics: For compounds that target enzymes, detailed kinetic studies are needed to understand the nature of the inhibition (e.g., competitive, non-competitive) and to quantify binding affinity.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its molecular target, providing a definitive view of the binding interactions at an atomic level.

Exploration of Undiscovered Preclinical Biological Activities and Therapeutic Targets

The structural motifs present in this compound—namely the phenolic ring, the cyano group, and the propanoic acid backbone—are found in a wide range of biologically active molecules. This suggests that the compound may possess a broader spectrum of activities than currently reported. Structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising antimicrobial activity against multidrug-resistant pathogens, including MRSA and Candida auris, as well as anticancer properties. nih.govnih.govresearchgate.net

Future preclinical research should systematically explore a variety of potential therapeutic applications:

Antimicrobial Activity: Screening against a broad panel of clinically relevant bacteria and fungi, particularly drug-resistant "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov

Anticancer Activity: Evaluating antiproliferative effects against a diverse range of human cancer cell lines. nih.gov Follow-up studies could investigate effects on tumor cell migration, invasion, and angiogenesis. nih.govresearchgate.net

Anti-inflammatory Properties: Investigating the potential to inhibit key inflammatory mediators, as has been done for other novel cyano- and cinnamamide-based compounds. ijpsr.com

Antioxidant Potential: Quantifying the compound's ability to scavenge free radicals and mitigate oxidative stress, a mechanism implicated in numerous diseases. nih.govijpsr.com

Table 2: Biological Activities of Structurally Related Compounds

| Compound Class | Observed Biological Activity | Potential Therapeutic Area |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial against MRSA, VRE, and C. auris. nih.govresearchgate.net | Infectious Diseases |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer (e.g., against A549 lung cancer cells) and antioxidant. nih.govresearchgate.net | Oncology |

| α-Cyano-N-(4-hydroxyphenyl) Cinnamamides | Antioxidant and anti-inflammatory. ijpsr.com | Inflammatory Diseases |

| Dicyano-cyclopropanecarboxamides | Fungicidal and larvicidal. researchgate.net | Agrochemicals, Pest Control |

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For a compound like this compound, these methods can provide crucial insights into its behavior and guide the design of more potent and selective analogs.

Future research in this area should leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D- and 3D-QSAR models to establish a mathematical correlation between the structural features of a series of analogs and their biological activity. nih.govnih.govmedcraveonline.com Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. medcraveonline.com QSAR studies have successfully identified key molecular descriptors, such as hydrophobicity and specific molecular connectivity indices, that govern the antimicrobial activity of other propanoic acid derivatives. nih.govnih.gov

Molecular Docking: Once potential protein targets are identified, molecular docking can be used to predict the preferred binding orientation of the compound within the target's active site. nih.gov This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and can explain the basis of the compound's activity. nih.govresearchgate.net

Pharmacophore Modeling: Creating models that define the essential three-dimensional arrangement of chemical features required for biological activity. This can be used to screen virtual libraries for other compounds that fit the model and may possess similar activity.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic view of the effects of this compound, future research should integrate systems biology approaches. Instead of focusing on a single target or pathway, systems biology examines the complex interactions within a whole biological system. nih.gov This "multi-omics" approach can reveal not only the primary mechanism of action but also off-target effects, potential toxicity, and mechanisms of resistance. frontiersin.org

Key systems biology strategies to be employed include:

Transcriptomics (RNA-Seq): Analyzing how the compound alters the expression of all genes in a cell to understand the global transcriptional response.

Proteomics: Quantifying changes in the entire protein landscape of a cell or organism upon treatment. This can help confirm target engagement and identify downstream effects on cellular machinery and signaling networks. nih.gov

Metabolomics: Studying the global changes in metabolite profiles following compound exposure. This can reveal which metabolic pathways are perturbed, offering clues about the compound's mechanism of action, particularly for antimicrobial or anticancer agents that disrupt cellular metabolism. nih.gov

By integrating data from these different "omics" layers, researchers can construct comprehensive network models of the compound's activity, leading to a much deeper and more predictive understanding of its therapeutic potential and physiological impact. nih.govfrontiersin.org

Q & A

Q. What are the recommended methods for synthesizing 2-cyano-3-(4-hydroxyphenyl)propanoic acid with high purity?

To synthesize this compound, consider cyanation reactions targeting the α-carbon of 3-(4-hydroxyphenyl)propanoic acid derivatives. A plausible route involves:

- Knoevenagel condensation : Reacting 4-hydroxybenzaldehyde with cyanoacetic acid under basic conditions (e.g., ammonium acetate or piperidine catalysis) to form the α,β-unsaturated nitrile intermediate, followed by hydrogenation to reduce the double bond .

- Nucleophilic substitution : Introducing the cyano group via a halogenated precursor (e.g., bromination of 3-(4-hydroxyphenyl)propanoic acid, followed by displacement with cyanide ions). Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- NMR : The cyano group (C≡N) does not directly appear in -NMR but deshields adjacent protons. In -NMR, expect a signal at ~115–120 ppm for the nitrile carbon. The aromatic protons (4-hydroxyphenyl) will show a doublet (~6.7–7.2 ppm) .

- IR : A sharp peak at ~2200–2260 cm confirms the C≡N stretch. The hydroxyl group (phenolic -OH) appears as a broad peak at ~3200–3600 cm .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: 205.06 for CHNO). Fragmentation patterns may include loss of COOH (44 Da) or the cyano group (26 Da) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Light and temperature : Store in amber vials at –20°C to prevent photodegradation of the phenolic group and hydrolysis of the nitrile.

- Moisture : The cyano group is susceptible to hydrolysis in humid conditions; use desiccants or vacuum-sealed containers .

- Handling : Avoid skin contact due to potential absorption risks (similar to phenolic compounds in ).

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in biological systems compared to its non-cyano analogs?

The cyano group increases electrophilicity at the β-carbon, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine). This can lead to irreversible inhibition, as seen in nitrile-containing pharmaceuticals. Compare with analogs like 3-(4-hydroxyphenyl)propanoic acid (no cyano group) using enzyme kinetics (e.g., IC determination) and molecular docking studies .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- HPLC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect nitrile-related byproducts (e.g., hydrolysis products) via MRM transitions .

- Ion mobility spectrometry (IMS) : Resolve isobaric impurities by differences in collision cross-section .

Q. How can computational modeling predict the metabolic pathways of this compound?

- In silico tools : Use software like Schrödinger’s ADMET Predictor or CypReact to simulate cytochrome P450-mediated oxidation. The cyano group may undergo conversion to an amide or carboxylic acid via enzymatic hydration.

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., hydrolysis) to prioritize experimental validation .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported toxicity data for structurally related nitrile compounds?

- Case study : While some SDS sheets (e.g., ) classify similar nitriles as low-risk, others (e.g., ) warn about carcinogenicity. Conduct in vitro assays (Ames test, micronucleus assay) to assess genotoxicity. Cross-reference with databases like PubChem ToxCast .

- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) using zebrafish or rodent models, focusing on organ-specific effects (e.g., thyroid or liver) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.